molecular formula C25H30N4O B5227521 N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide

N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide

Cat. No. B5227521
M. Wt: 402.5 g/mol
InChI Key: QUECPZHDUKZAFP-UHFFFAOYSA-N
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Description

N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide, commonly known as NEB, is a synthetic compound that belongs to the class of pyrazole-based drugs. NEB has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The exact mechanism of action of NEB is not fully understood. However, studies have suggested that NEB exerts its therapeutic effects through multiple pathways. NEB has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. NEB has also been shown to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
NEB has been shown to have various biochemical and physiological effects in animal models. NEB has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and monocyte chemoattractant protein-1 (MCP-1), in animal models of inflammation. NEB has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in animal models of oxidative stress. NEB has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

NEB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. NEB has been extensively studied in animal models, and its safety profile has been established. However, NEB also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy in humans are not fully understood. NEB can also be expensive to synthesize, which may limit its widespread use in research.

Future Directions

There are several future directions for the study of NEB. One direction is to further elucidate the mechanism of action of NEB. This will help to better understand how NEB exerts its therapeutic effects and may lead to the development of more potent and specific NEB analogs. Another direction is to study the long-term safety and efficacy of NEB in humans. This will be important for the development of NEB as a potential therapeutic agent. Additionally, further studies are needed to explore the potential applications of NEB in other diseases, such as cardiovascular disease and metabolic disorders.

Synthesis Methods

NEB can be synthesized through a multistep process involving the reaction of 2-methylbenzoyl chloride with piperidine, followed by the reaction of the resulting compound with 4-ethylbenzyl bromide and 1H-pyrazole-5-amine. The final product is obtained through purification and isolation steps.

Scientific Research Applications

NEB has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of NEB is in cancer treatment. Studies have shown that NEB can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. NEB has also been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in various animal models of inflammatory diseases, including rheumatoid arthritis and colitis. NEB has also been studied for its potential neuroprotective effects. It has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[2-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O/c1-3-20-8-10-21(11-9-20)18-28-16-13-22(14-17-28)29-24(12-15-26-29)27-25(30)23-7-5-4-6-19(23)2/h4-12,15,22H,3,13-14,16-18H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUECPZHDUKZAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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